[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a benzoyloxy group, a chloro substituent, and a methyl group attached to an oxolan ring, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. One common approach is the esterification of a suitable oxolan derivative with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of esterases and other enzymes.
Medicine
Potential medicinal applications include the development of prodrugs and drug delivery systems. The compound’s ability to undergo hydrolysis can be exploited to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of benzoic acid and other metabolites. This process can affect various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
Uniqueness
[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and interaction with other molecules. This differentiates it from similar compounds that may have different substituents, such as fluoro or additional benzoyloxy groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C20H17ClO6 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17ClO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15?,16?,20-/m1/s1 |
InChI Key |
YWKLGXFCHYLFER-ALLBUHFWSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.